2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound that features a thiazole ring, a bromophenyl group, and a pyridine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. Molecular docking studies have shown that it can bind to active sites of proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazole
- 2-(4-Bromophenyl)-4-(pyridin-3-yl)-1,3-thiazole
- 4-(4-Bromophenyl)-2-(pyridin-2-yl)-1,3-thiazole
Uniqueness
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of bromophenyl and pyridine groups enhances its potential as a versatile scaffold for drug development and other applications .
Biological Activity
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14BrN3O2S. The compound features a thiazole ring, a pyridine moiety, and a bromophenyl group, which contribute to its biological properties.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C17H14BrN3O2S |
Molecular Weight | 396.27 g/mol |
CAS Number | 554423-29-9 |
Functional Groups | Carboxylic acid, thiazole, pyridine |
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells . The presence of electron-donating groups on the phenyl ring was found to enhance these activities.
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. A series of studies have shown that compounds with thiazole rings can effectively inhibit the growth of bacteria such as Staphylococcus aureus and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. In preclinical studies, certain thiazole-based compounds exhibited protective effects in seizure models, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, one compound demonstrated significant growth inhibition in the HT29 colorectal cancer cell line with an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential for developing new anticancer agents based on the thiazole scaffold.
Case Study 2: Antimicrobial Assessment
A comparative study assessed the antibacterial activity of various thiazole derivatives against common pathogens. The results indicated that some derivatives exhibited comparable efficacy to established antibiotics like norfloxacin, suggesting their potential as alternative antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Thiazoles may promote ROS production in target cells, contributing to their cytotoxic effects.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-12-5-3-10(4-6-12)15-13(8-14(20)21)22-16(19-15)11-2-1-7-18-9-11/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGYFDNSOBXZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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